

# Technical Guide: (5-Chloropyrazin-2-yl)methanamine HCl Characterization[1][2]

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## Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanamine hydrochloride

CAS No.: 1794737-26-0

Cat. No.: B3034474

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## Executive Summary

**(5-Chloropyrazin-2-yl)methanamine hydrochloride** (CAS: 1794737-26-0) is a pyrazine building block utilized in high-value medicinal chemistry campaigns.[1][2][3] Its primary utility lies in the nucleophilic susceptibility of the 5-chloro position and the reactivity of the primary amine.

**Critical Observation:** Researchers often encounter inconsistent melting point (MP) data for this compound. This is frequently due to the low melting point of the free base (29–30 °C) and the propensity of the hydrochloride salt to exist in multiple polymorphic or amorphous forms depending on the isolation method (lyophilization vs. crystallization).

This guide provides the available physicochemical data, explains the structural factors influencing these properties, and establishes a self-validating protocol for thermal analysis.

## Physicochemical Profile

### Key Identity Data[5]

Property	Data	Notes
Compound Name	(5-Chloropyrazin-2-yl)methanamine HCl	Also: 2-(Aminomethyl)-5-chloropyrazine HCl
CAS (HCl Salt)	1794737-26-0	Primary commercial form (Solid)
CAS (Free Base)	1060814-53-0	Low-melting solid / Oil
Molecular Formula	$C_5H_6ClN_3 \cdot xHCl$	Typically Mono-HCl (x=1) or Bis-HCl (x=2)
Molecular Weight	143.57 (Free Base) / 180.03 (Mono-HCl)	Exact mass must be confirmed via titration
Appearance	Off-white to Yellow Solid	Hygroscopic if amorphous

## Melting Point Data & Thermal Behavior

Unlike stable aromatic amines that exhibit sharp melting points, this pyrazine derivative shows complex thermal behavior.

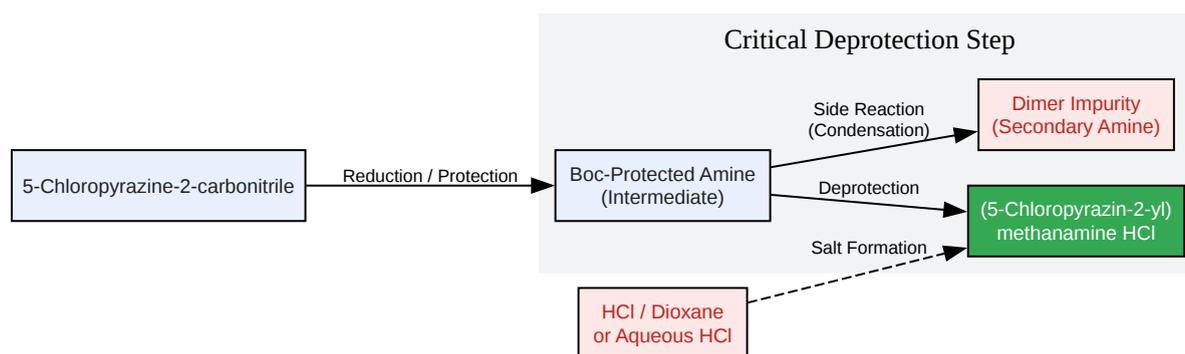
- Free Base: 29–30 °C (Experimental).<sup>[7]</sup>
  - Implication: The free base is difficult to handle as a solid at room temperature and is prone to oxidative degradation. It is almost exclusively stored as the HCl salt.
- Hydrochloride Salt: >150 °C (Decomposition) (Predicted/Typical Range).
  - Note: No definitive pharmacopeial standard exists in open literature. The salt often exhibits a broad endotherm followed by decomposition, characteristic of amorphous solids isolated from acidic deprotection steps.
  - Warning: Commercial samples described as "amorphous solids" (e.g., Acalabrutinib impurity standards) will not show a sharp melting point but rather a glass transition (T<sub>g</sub>) followed by flow/decomposition.

## Synthesis & Impurity Profile

Understanding the synthesis is required to interpret MP deviations. The presence of dimeric impurities or residual solvents will significantly depress the melting point.

## Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthesis route (via Boc-deprotection) and the origin of key impurities.



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Figure 1: Synthesis pathway highlighting the acid deprotection step where salt stoichiometry is established.

## Impact on Melting Point

- **Stoichiometry (Mono vs. Bis-HCl):** Pyrazine nitrogens are weakly basic ( $pK_a \sim 0.6$ ). However, in high concentrations of HCl (e.g., 5 equiv. used in process scale-up), a Bis-HCl species may form. This salt is less stable and will release HCl upon heating, causing an apparent "melting" drift.
- **Hygroscopicity:** The salt is hygroscopic. Absorbed water acts as a plasticizer, lowering the melting onset.

## Experimental Protocols

As a Senior Scientist, I recommend not relying solely on capillary melting point apparatus for this compound due to its decomposition nature. Instead, use Differential Scanning Calorimetry (DSC).

## Protocol: Thermal Analysis via DSC

This protocol validates the solid-state form (Amorphous vs. Crystalline) and determines the true melting/decomposition onset.

Prerequisites:

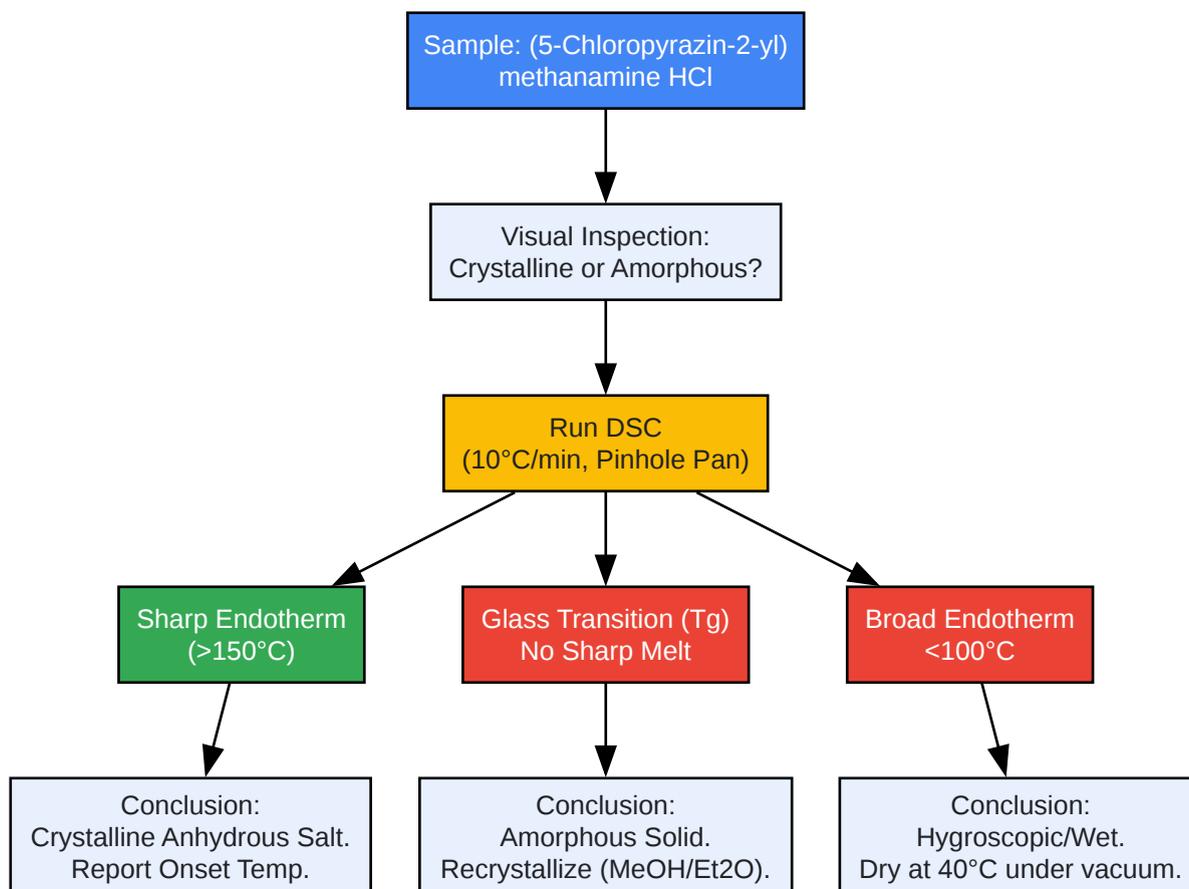
- Instrument: TA Instruments DSC Q2000 or equivalent.
- Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow gas escape during decomposition).
- Purge Gas: Nitrogen (50 mL/min).

Step-by-Step Methodology:

- Sample Prep: Weigh 2–3 mg of the (5-Chloropyrazin-2-yl)methanamine HCl sample.
  - Crucial: Minimize exposure to air to prevent moisture uptake.
- Equilibration: Equilibrate at 25 °C.
- Ramp: Heat at 10 °C/min to 250 °C.
- Analysis:
  - Event A (Surface Water): Broad endotherm < 100 °C indicates solvate/hydrate water loss.
  - Event B (Melting): Sharp endotherm (if crystalline).
  - Event C (Decomposition): Exothermic rise or noisy baseline immediately following melt.

## Analytical Decision Tree (DOT Visualization)

Use this logic flow to characterize your specific batch.



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Figure 2: Analytical decision tree for characterizing the solid state of the HCl salt.

## References

- Kolab Shop. Product Data: (5-chloropyrazin-2-yl)methanamine (Free Base).[8] Retrieved from (Verifies Free Base MP: 29-30°C).
- American Chemical Society (ACS). Route Development toward a Pyrazine Building Block. ACS Omega. Retrieved from (Discusses synthesis and HCl salt isolation).
- Naarini Molbio Pharma. Acalabrutinib Impurity Standards Data Sheet. Retrieved from (Classifies the HCl salt as a reference standard/impurity).
- PubChem. Compound Summary: **(5-Chloropyrazin-2-yl)methanamine hydrochloride**. [1] [9][2][3][8] Retrieved from (CAS verification: 1794737-26-0).

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## Sources

- [1. 39204-49-4|Pyrazin-2-ylmethanamine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [2. Naarini Molbio Pharma \[naarini.com\]](#)
- [3. 38557-71-0|2-Chloro-6-methylpyrazine|BLD Pharm \[bldpharm.com\]](#)
- [4. alentris.org \[alentris.org\]](#)
- [5. \(3-chloropyrazin-2-yl\)methanamine hydrochloride | 939412-86-9 \[sigmaaldrich.com\]](#)
- [6. Pyrazines | Chemical Product Catalog - Chemsrce \[chemsrc.com\]](#)
- [7. 기타수입시약 > \(5-chloropyrazin-2-yl\)methanamine | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 \[kolabshop.com\]](#)
- [8. \(5-Chloropyrazin-2-yl\)methanamine Hydrochloride | CAS No: 1794737-26-0 \[aquigenbio.com\]](#)
- [9. Naarini Molbio Pharma \[naarini.com\]](#)
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